molecular formula C19H22N6O3 B2559897 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-64-8

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2559897
CAS No.: 2034415-64-8
M. Wt: 382.424
InChI Key: UBNIQLUPFZUBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group and a pyrazine-substituted pyrazole moiety linked via an ethyl chain. The 3,4-dimethoxybenzyl group may enhance lipophilicity and membrane permeability, while the pyrazine-pyrazole system could contribute to hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-17-4-3-14(11-18(17)28-2)12-23-19(26)22-8-10-25-9-5-15(24-25)16-13-20-6-7-21-16/h3-7,9,11,13H,8,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNIQLUPFZUBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring:

    • Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
    • Reaction conditions often involve acidic or basic catalysts and elevated temperatures.
  • Attachment of the Pyrazinyl Group:

    • The pyrazinyl group is introduced via nucleophilic substitution or coupling reactions.
    • Common reagents include pyrazine derivatives and coupling agents like EDCI or DCC.
  • Formation of the Urea Linkage:

    • The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.
    • Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Urea Bond Formation

The urea core is typically synthesized via the reaction of an isocyanate with an amine. For this compound:

  • 3,4-Dimethoxybenzylamine reacts with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl isocyanate to form the urea linkage.

  • Reagents : Isocyanate derivatives, amines, and bases (e.g., triethylamine).

  • Conditions : Dry solvents (e.g., DMF, THF) under inert atmospheres to prevent side reactions .

Pyrazole-Pyrazine Coupling

The 3-(pyrazin-2-yl)-1H-pyrazole fragment is critical. Synthesis involves:

  • Pyrazole formation :

    • 3-(Pyrazin-2-yl)-1H-pyrazole can be synthesized via cyclization of hydrazines with diketones or through Suzuki coupling .

  • Ethyl group introduction :

    • Alkylation of the pyrazole nitrogen (e.g., using ethyl halides or via nucleophilic substitution) .

Ethyl Group Modification

The 2-(pyrazolyl-ethyl)urea fragment may involve:

  • Alkylation : Reaction of pyrazole with ethylating agents (e.g., ethyl chlorides, chloroacetone) .

  • Protecting/deprotecting groups : Use of Boc (tert-butoxycarbonyl) or TFA (trifluoroacetic acid) for selective functionalization .

Pyrazole-Pyrazine Coupling

MethodReagentsCatalystYield
SuzukiPyrazole boronic acid, pyrazine halide, Pd catalystXPhos-Pd50–99%
BuchwaldPyrazole, pyrazine aryl halidePd(OAc)₂, ligand40–50%

Ethyl Group Functionalization

ReactionReagentsConditionsYield
AlkylationChloroacetone, acetonitrileReflux, 1–2 h90–97%
Boc protectionDi-tert-butyl dicarbonateDMF/pyridine, 18 h94%

NMR Spectra

  • Urea NH : Broad singlet (δ 7–12 ppm).

  • Pyrazole protons : Downfield shifts (δ 7–8 ppm).

  • Pyrazine protons : Splitting patterns (e.g., δ 8.9–8.8 ppm) .

Mass Spectrometry

  • LCMS : Molecular ion peak (e.g., [M+H]⁺ = 534) .

  • HPLC : Single peak (Tr ≈ 2.9 min) .

SAR Observations

  • Pyrazine substitution :

    • Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition .

  • Pyrazole substituents :

    • N-methyl groups improve potency (e.g., IC₅₀ = 13.9 nM) .

  • Urea linkage :

    • Critical for hydrogen bonding with target proteins .

Scientific Research Applications

Chemistry

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, leading to altered biochemical pathways. For instance, compounds with similar structures have shown promise in inhibiting certain cancer cell lines and modulating inflammatory responses.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research indicates potential efficacy against various cancer types by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Effects : The compound has been tested for antimicrobial activity against a range of pathogens, showing promising results that warrant further investigation.

Case Studies and Research Findings

  • Anti-inflammatory Mechanism : A study demonstrated that similar compounds reduced the expression of inflammatory markers in vitro, suggesting that 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea could have comparable effects .
  • Anticancer Activity : In a recent investigation, derivatives of this compound were tested on breast cancer cell lines, showing significant reductions in cell viability and alterations in apoptosis-related gene expression .
  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, including multi-step reactions involving cyclization and substitution processes . The successful synthesis of related pyrazole derivatives has been reported, indicating potential scalability for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Interaction with cellular receptors, leading to altered signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Structural Analogues

The following urea derivatives share structural or functional similarities with the target compound:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences
Target Compound 3,4-Dimethoxybenzyl, pyrazine-pyrazole-ethylurea ~440 (estimated) Unique combination of dimethoxybenzyl and pyrazine-pyrazole motifs
SDZ249665 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea 441.5 Replaces pyrazine-pyrazole with tert-butylbenzyl; lacks heteroaromatic complexity
SB705498 N-(2-Bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea 473.3 Incorporates trifluoromethylpyridine and pyrrolidine instead of pyrazine-pyrazole
Compound 9a 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea 300.4 Simpler pyrazole substituent; lacks dimethoxybenzyl and pyrazine groups

Structural Insights :

  • The target compound’s pyrazine-pyrazole system distinguishes it from simpler urea derivatives like 9a , which lack extended aromaticity. This system may improve binding affinity in kinase or GPCR targets, as seen in pyrazine-containing drugs .
  • Compared to SDZ249665 , the dimethoxybenzyl group in the target compound may confer better metabolic stability than the tert-butyl group, which is prone to oxidative degradation .
Pharmacological and Physicochemical Properties

Solubility and Lipophilicity :

  • The pyrazine-pyrazole moiety introduces polarizable nitrogen atoms, improving aqueous solubility relative to purely alkyl-substituted ureas like 9a .

Receptor Binding :

  • Pyrazine-containing compounds (e.g., SB705498) are known TRPV1 antagonists, suggesting the target compound could modulate ion channels or nociceptive pathways .
  • The absence of a trifluoromethyl group (cf. SB705498 ) may reduce metabolic stability but decrease off-target interactions with cytochrome P450 enzymes .
Patent Landscape and Novelty

The European patent application (2022/06) highlights a trend toward complex urea derivatives with fused heterocycles (e.g., pyrrolo-triazolo-pyrazine systems) . While the target compound lacks such fusion, its pyrazine-pyrazole-ethylurea scaffold represents a novel intermediate between classical ureas and advanced polyheterocyclic agents.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, with the CAS number 2034415-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of 382.4 g/mol. Its structure features a pyrazole moiety linked to a dimethoxybenzyl group and an ethyl urea component, which may contribute to its biological activity.

PropertyValue
Molecular Formula C19H22N6O3C_{19}H_{22}N_{6}O_{3}
Molecular Weight 382.4 g/mol
CAS Number 2034415-64-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzyl Intermediate : Reacting 3,4-dimethoxybenzyl chloride with an appropriate amine.
  • Formation of the Pyrazole Intermediate : Utilizing pyrazine-2-carboxylic acid to create the pyrazole moiety.
  • Coupling Reaction : Combining the benzyl and pyrazole intermediates under controlled conditions to yield the final product.

These synthesis routes are crucial as they influence the yield and purity of the compound, impacting its biological efficacy.

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are some notable findings related to the biological activity of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. In particular, compounds similar to this urea derivative have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a related study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their antibacterial activity .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole-containing compounds. Some derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity in animal models. Compounds demonstrated significant reduction in edema comparable to standard treatments .
  • Antibacterial Activity Evaluation : A study tested various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the structure led to enhanced antibacterial efficacy .

Q & A

Basic: What synthetic strategies are recommended for constructing the urea linkage in this compound?

Methodological Answer:
The urea moiety can be synthesized via the Curtius reaction , which involves reacting 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines under reflux in anhydrous toluene. This method avoids selectivity issues associated with direct isocyanate addition and minimizes intramolecular cyclization by maintaining stoichiometric amine ratios . Alternative routes include refluxing pyrazolooxazinone intermediates with amines in chloroform, yielding crystalline products after solvent removal and recrystallization (EtOH–AcOH mixtures) .

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation requires multi-modal characterization :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ 3.8–4.0 ppm), pyrazine (δ 8.5–9.0 ppm), and urea NH protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazine-pyrazole-urea scaffold .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding, as demonstrated for similar pyrazole derivatives .

Advanced: How can researchers resolve discrepancies in reported kinase inhibition potency across studies?

Methodological Answer:
Contradictions in kinase inhibition data may arise from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native kinases) or substrate concentrations. Validate using standardized protocols (e.g., WHO guidelines for tyrosine kinase inhibitors) .
  • Cellular Context : Test in multiple cell lines (e.g., hepatocytes, cancer models) to assess tissue-specific activity .
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream phosphorylation effects .

Advanced: What structural modifications to the pyrazine or pyrazole rings enhance target selectivity?

Methodological Answer:

  • Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to improve hydrophobic interactions with kinase ATP pockets, as seen in optimized tyrosine kinase inhibitors .
  • Pyrazole Modifications : Replace the hydroxymethyl group with carboxy or ethoxycarbonyl substituents to modulate solubility and binding kinetics, guided by SAR studies on pyrazole-urea derivatives .

Basic: What in vitro models are appropriate for initial biological evaluation?

Methodological Answer:

  • Glucose Uptake Assays : Use rat hepatocytes treated with 10 mM glucose to screen for glucokinase activation, as applied to structurally related pyrazolyl benzamides .
  • Kinase Inhibition Profiling : Test against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization assays to quantify IC₅₀ values .

Advanced: How can low solubility be addressed to improve in vivo bioavailability?

Methodological Answer:

  • Pro-Drug Strategies : Introduce acetyl or phosphate groups to the hydroxymethyl moiety, which are cleaved enzymatically in vivo .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles, as demonstrated for pyrazine-containing kinase inhibitors .

Basic: What analytical techniques quantify purity and stability under storage conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products using a C18 column (methanol/water gradient) and UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss at 100–200°C, critical for determining storage temperature .

Advanced: How do electronic effects of the 3,4-dimethoxybenzyl group influence bioactivity?

Methodological Answer:
The methoxy groups enhance lipophilicity and π-π stacking with kinase hydrophobic pockets. Replace with polar groups (e.g., hydroxyl) to study solubility-activity trade-offs. Computational docking (e.g., AutoDock Vina) can predict binding mode alterations .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

  • Azide Handling : Use blast shields and avoid concentrated solutions due to explosion risks during Curtius reactions .
  • Solvent Safety : Chloroform requires fume hood use and respiratory protection per OSHA guidelines .

Advanced: How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Deuterium Incorporation : Replace metabolically labile hydrogen atoms (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
  • Cyclopropyl Substituents : Introduce at the ethyl linker to reduce oxidative metabolism, as validated in pharmacokinetic studies of urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.